

Application Note: Quantitative Analysis of Aspergillimide via LC-MS/MS

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Compound of Interest

Compound Name: *Aspergillimide*

Cat. No.: *B10814126*

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Abstract

This application note details a robust methodology for the isolation and quantification of **Aspergillimide** (C₂₀H₂₉N₃O₃), a bicyclo[2.2.2]diazaoctane fungal alkaloid. Given the compound's structural complexity and significance as a bioactive secondary metabolite (often associated with *Aspergillus japonicus* and *A. aculeatus*), precise analytical techniques are required to differentiate it from structurally related congeners like asperparaline A. This guide outlines a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, emphasizing optimized extraction logic, chromatographic separation, and mass spectral detection.^[1]

Introduction & Chemical Basis

Aspergillimide is a member of the paraherquamide-related family of alkaloids. Its pharmacological profile includes potential anti-insectan and cytotoxic activities, making it a target of interest in drug discovery campaigns.

Physicochemical Profile

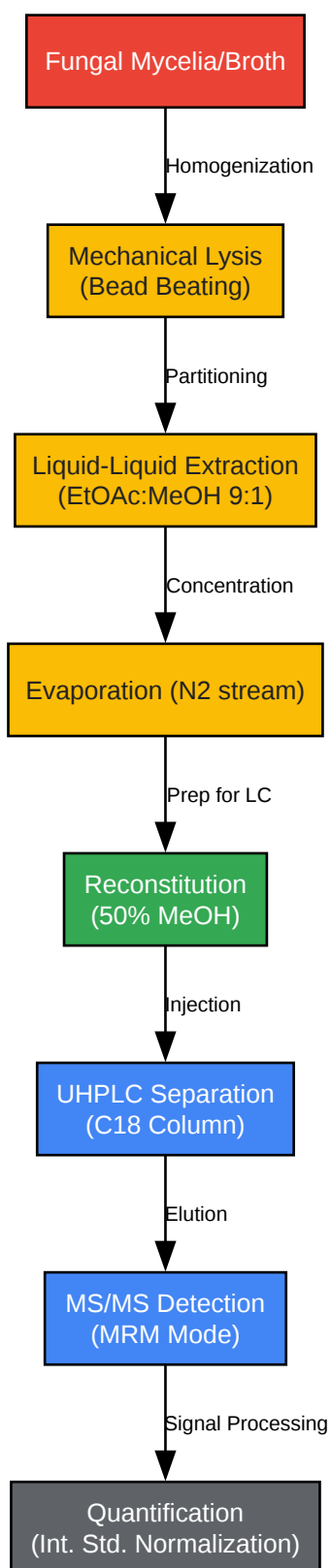
Understanding the molecule is the first step in method design:

- Chemical Formula: $C_{20}H_{29}N_3O_3$
- Molecular Weight: 359.46 g/mol
- Ionization Mode: Positive Electrospray Ionization (ESI+) due to the basic nitrogen centers.
- Polarity: Moderately lipophilic; requires organic solvent extraction (Ethyl Acetate or Methanol).

Causality in Method Design: Because **Aspergillimide** contains a bicyclic core and amide functionality, it is stable in neutral to slightly acidic conditions but may degrade in strong alkali. Therefore, the extraction protocol avoids high pH lysis buffers.

Experimental Workflow

The following diagram illustrates the critical path from fungal culture to analytical data.



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Figure 1: Step-by-step workflow for the isolation and quantification of **Aspergillimide**.^{[2][3][4]}
^[5]

Detailed Protocol

Reagents and Materials^{[2][4][6][7]}

- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ethyl Acetate (EtOAc).
- Additives: Formic Acid (FA) or Ammonium Formate (buffer).
- Internal Standard (IS): Paraherquamide A (if available) or a deuterated analog. If unavailable, use a structural analog like Verruculogen (verify retention time non-overlap).
- Columns: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm).

Sample Preparation (Self-Validating Step)

Validation Note: To ensure extraction efficiency, spike a "blank" matrix with a known concentration of **Aspergillimide** prior to extraction. Recovery should be 85-115%.

- Harvest: Separate fungal mycelia from culture broth via filtration.
- Lysis: Transfer 100 mg (wet weight) of mycelia to a bead-beating tube. Add 1 mL of Extraction Solvent (EtOAc:MeOH, 90:10 v/v).
 - Reasoning: The small amount of MeOH aids in penetrating the cell wall, while EtOAc solubilizes the non-polar alkaloid.
- Agitation: Homogenize at 50 Hz for 5 minutes.
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the organic layer to a clean glass vial.
- Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

- Reconstitution: Dissolve residue in 200 μ L of Mobile Phase A:B (50:50). Vortex for 30 seconds and filter through a 0.22 μ m PTFE filter.

LC-MS/MS Conditions

This method utilizes a gradient elution to separate **Aspergillimide** from matrix interferences.

Table 1: Chromatographic Gradient

Time (min)	Flow Rate (mL/min)	% Mobile Phase A (0.1% FA in Water)	% Mobile Phase B (0.1% FA in ACN)	Phase Description
0.00	0.4	95	5	Equilibration
1.00	0.4	95	5	Sample Loading
6.00	0.4	5	95	Elution Gradient
8.00	0.4	5	95	Column Wash
8.10	0.4	95	5	Re-equilibration
10.00	0.4	95	5	End of Run

Table 2: Mass Spectrometry Parameters (ESI+)

Parameter	Setting	Reasoning
Ionization	ESI Positive	Protonation of tertiary amines in the diazaoctane core.
Capillary Voltage	3.5 kV	Standard for positive mode stability.
Gas Temp	350°C	Ensures efficient desolvation of the mobile phase.
Precursor Ion	m/z 360.2 [M+H] ⁺	Based on MW 359.46.
Quantifier Ion	m/z 303.1	Loss of isobutenyl/functional groups (Example transition).
Qualifier Ion	m/z 245.1	Secondary fragment for confirmation.

*Note: Exact transitions must be optimized via direct infusion of a pure standard, as fragmentation patterns vary by instrument collision energy.

Method Validation Criteria

To ensure Trustworthiness, the method must pass the following criteria before analyzing unknown samples:

- Linearity: Calibration curve (1 – 1000 ng/mL) must have $R^2 > 0.99$.
- Precision: Intra-day and Inter-day RSD < 15%.
- Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If difference > 20%, use Matrix-Matched Calibration.
- Carryover: Inject a solvent blank after the highest standard. Signal must be < 20% of the Lower Limit of Quantification (LLOQ).

Expert Commentary & Troubleshooting

- Issue: Low Sensitivity.

- Root Cause:[6][7] Ion suppression from culture media salts.
- Fix: Implement a divert valve to send the first 1 minute of flow (salts) to waste before the MS inlet.
- Issue: Peak Tailing.
 - Root Cause:[6][7] Interaction of basic nitrogen with silanols on the column.
 - Fix: Increase Ammonium Formate concentration to 10mM in Mobile Phase A to compete for silanol sites.

References

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